1-(3,4,5-Trichlorophenyl)piperazine hydrochloride
Description
Significance of Piperazine (B1678402) Derivatives in Contemporary Medicinal Chemistry and Drug Discovery
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a key structural motif in a wide array of therapeutic agents. nbinno.comresearchgate.net Its presence is notable across various drug classes, including antipsychotics, antidepressants, antihistamines, and anticancer agents. nbinno.comnih.gov The versatility of the piperazine scaffold allows for structural modifications that can fine-tune a molecule's pharmacokinetic and pharmacodynamic properties, such as solubility, binding affinity, and metabolic stability. nbinno.comnih.gov These characteristics often lead to improved oral bioavailability and better absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.netnih.gov The ability to easily modify the piperazine structure makes it a valuable tool for developing new bioactive molecules to treat a wide range of diseases. researchgate.netnih.gov
Historical Context of Arylpiperazine Scaffold Research in Pharmacology
The arylpiperazine scaffold, which consists of a piperazine ring attached to an aromatic group, is a "privileged scaffold" in medicinal chemistry, particularly for drugs targeting the central nervous system (CNS). nih.gov The modular nature of arylpiperazines facilitates modifications to achieve desired potency, selectivity, and pharmacokinetic properties. nih.gov Historically, research into arylpiperazine derivatives has led to the development of numerous successful drugs. mdpi.com For instance, the long-chain arylpiperazine framework is a versatile template for designing CNS drugs that interact with serotonin (B10506) and dopamine (B1211576) receptors. mdpi.comnih.gov This has resulted in the creation of important medications for schizophrenia, depression, and anxiety. nih.govnih.gov
Rationale for Investigating 1-(3,4,5-Trichlorophenyl)piperazine (B2930501) hydrochloride as a Novel Chemical Entity
The investigation of novel chemical entities like 1-(3,4,5-Trichlorophenyl)piperazine hydrochloride is driven by the quest for improved therapeutic agents. The rationale for synthesizing and studying new arylpiperazine derivatives stems from the well-established impact of substitutions on the phenyl ring on their pharmacological activity. Structure-activity relationship (SAR) studies have shown that the nature, position, and number of substituents on the aryl group can significantly influence a compound's affinity and selectivity for biological targets. mdpi.comnih.gov
For example, the introduction of electron-withdrawing groups, such as chlorine atoms, can alter the electronic properties of the molecule, potentially leading to enhanced binding interactions with target receptors. mdpi.com The specific 3,4,5-trichloro substitution pattern would create a distinct electronic and steric profile compared to existing mono- or di-substituted arylpiperazines. This novel substitution could lead to unique pharmacological properties, such as increased potency, altered receptor selectivity, or a modified metabolic profile. The exploration of such novel derivatives is a rational approach to discovering new drug candidates with potentially superior efficacy or a more favorable side-effect profile. nih.gov
Overview of Research Objectives and Scope for this compound
While specific research objectives for this compound are not detailed in the available literature, the general objectives for investigating a novel arylpiperazine derivative can be inferred. A primary objective would be to synthesize and characterize the compound to confirm its chemical structure and purity. researchgate.net Following this, in vitro pharmacological profiling would be essential to determine its binding affinity and functional activity at a range of relevant biological targets, such as serotonin and dopamine receptors. nih.gov
Subsequent research would likely aim to understand the structure-activity relationships by comparing the pharmacological profile of the trichloro-derivative to other substituted arylpiperazines. Depending on the initial findings, further studies might explore its potential therapeutic effects in preclinical models of neurological or psychiatric disorders. mdpi.comresearchgate.net The scope of such research would be to determine if the unique substitution pattern of this compound confers any advantageous properties that would warrant further development as a potential therapeutic agent.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(3,4,5-trichlorophenyl)piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl3N2.ClH/c11-8-5-7(6-9(12)10(8)13)15-3-1-14-2-4-15;/h5-6,14H,1-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSKYJJZTOOYRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C(=C2)Cl)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 1 3,4,5 Trichlorophenyl Piperazine Hydrochloride
Strategies for the Synthesis of 1-(3,4,5-Trichlorophenyl)piperazine (B2930501) hydrochloride
The construction of the 1-(3,4,5-Trichlorophenyl)piperazine scaffold can be accomplished through several established synthetic routes, including nucleophilic substitution, reductive amination, and modern coupling reactions. The choice of methodology often depends on factors such as the availability of starting materials, desired yield, and scalability of the reaction.
Nucleophilic Substitution Approaches Utilizing Substituted Phenyl Halides and Piperazine (B1678402)
Nucleophilic aromatic substitution (SNAr) is a primary method for the synthesis of N-arylpiperazines. nih.govwikipedia.org This approach involves the reaction of an activated aryl halide with piperazine. For the synthesis of the target compound, 1,2,3-trichlorobenzene (B84244) or a more activated derivative would serve as the electrophile. The presence of multiple electron-withdrawing chloro groups on the benzene (B151609) ring makes it susceptible to nucleophilic attack by piperazine. chemistrysteps.comlibretexts.org
The reaction typically proceeds by the addition of the nucleophile (piperazine) to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the halide leaving group yields the desired N-arylpiperazine. libretexts.org To favor the monosubstituted product, it is common to use a protecting group on one of the piperazine nitrogens, such as a tert-butyloxycarbonyl (Boc) group, which can be removed in a subsequent step. nih.gov The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
A general representation of this approach is the reaction of a suitably substituted trichlorobenzene with piperazine or a protected piperazine derivative. The reactivity of the aryl halide is a key factor, and in some cases, more reactive halogens like fluorine or bromine might be preferred over chlorine. chemistrysteps.comnih.gov
| Aryl Halide | Piperazine Derivative | Base | Solvent | Conditions | Product | Yield |
| 1-Bromo-2,3-dichlorobenzene | N-Boc-piperazine | NaOtBu | Toluene | 80°C, 10 min (under Argon) | 1-(2,3-Dichlorophenyl)-4-Boc-piperazine | Not specified |
| 2,4-Dinitrochlorobenzene | Piperazine | N/A | Basic aqueous solution | Room Temperature | 1-(2,4-Dinitrophenyl)piperazine | Not specified |
Reductive Amination Protocols in Arylpiperazine Construction
Reductive amination offers an alternative pathway for the synthesis of N-arylpiperazines, particularly when constructing the piperazine ring from a substituted aniline. nih.govnih.gov This method involves the reaction of an amine with a carbonyl compound to form an imine or enamine, which is then reduced to the corresponding amine. organic-chemistry.org
In the context of 1-(3,4,5-Trichlorophenyl)piperazine synthesis, this could involve reacting 3,4,5-trichloroaniline (B147634) with a suitable bis-electrophile, such as bis(2-chloroethyl)amine, to form the piperazine ring in situ. nih.gov Alternatively, a more direct reductive amination could be employed if a suitable carbonyl-containing precursor is available.
Reductive amination can be performed as a one-pot reaction where the carbonyl compound, amine, and reducing agent are combined. nih.gov Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the intermediate iminium ion in the presence of the starting carbonyl group. nih.govreddit.com
Table 2: General Conditions for Reductive Amination Note: This table provides general conditions as specific examples for the target compound were not available.
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Conditions |
| Aldehyde or Ketone | Piperazine derivative | Sodium triacetoxyborohydride | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Room temperature, overnight |
| Aldehyde or Ketone | Piperazine derivative | Sodium cyanoborohydride | Methanol | Slightly acidic pH |
Advanced Coupling Reactions for Aromatic Moiety Attachment
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful and versatile tool for the formation of carbon-nitrogen bonds, including the synthesis of N-arylpiperazines. nih.govwikipedia.org This reaction allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.org
For the synthesis of 1-(3,4,5-Trichlorophenyl)piperazine, this would involve the reaction of a trichlorinated aryl halide (e.g., 1-bromo-3,4,5-trichlorobenzene or 1-iodo-3,4,5-trichlorobenzene) with piperazine. The use of a protected piperazine, such as N-Boc-piperazine, is often preferred to prevent double arylation. nih.govreddit.com
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor, the phosphine (B1218219) ligand, and the base. reddit.com A variety of ligands, such as RuPhos, DavePhos, and XPhos, have been developed to facilitate the coupling of a wide range of substrates. reddit.com However, the reaction between trichlorobenzene and piperazine can be challenging, with potential side reactions such as dehalogenation and the formation of multiple substitution products, making purification difficult. reddit.com
Table 3: Key Components of a Typical Buchwald-Hartwig Amination
| Component | Examples | Role in Reaction |
| Palladium Precursor | Pd2(dba)3, Pd(OAc)2 | Catalyst |
| Ligand | RuPhos, DavePhos, XPhos | Stabilizes the palladium catalyst and facilitates the reaction cycle |
| Base | NaOtBu, K3PO4 | Activates the amine and facilitates the reductive elimination step |
| Solvent | Toluene, Dioxane | Provides a medium for the reaction |
Microwave-Assisted Synthetic Techniques for Enhanced Yields and Reaction Efficiency
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of various organic compounds, including arylpiperazines. jocpr.comnih.govscipublications.com The use of microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods. jocpr.com
In the context of synthesizing 1-(3,4,5-Trichlorophenyl)piperazine hydrochloride, microwave heating can be applied to nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. The rapid heating provided by microwaves can lead to cleaner reactions with fewer side products, which can simplify the subsequent purification process. jocpr.com
The optimization of microwave-assisted synthesis involves controlling parameters such as microwave power, reaction time, and temperature to achieve the desired outcome. jocpr.comnih.gov This technique offers a more energy-efficient and environmentally friendly approach to the synthesis of arylpiperazines. nih.gov
Table 4: Comparison of Conventional and Microwave-Assisted Synthesis for a Related Arylpiperazine Note: This table is based on a general example and not the specific target compound.
| Method | Reaction Time | Yield |
| Conventional Heating | 10-12 hours | Lower |
| Microwave Irradiation | 3-5 minutes | Higher |
Methodologies for the Purification of this compound
The purification of the crude reaction product is a critical step to isolate 1-(3,4,5-Trichlorophenyl)piperazine in high purity before its conversion to the hydrochloride salt. Chromatographic techniques are widely employed for this purpose.
Chromatographic Separation Techniques (e.g., Column Chromatography, Flash Chromatography)
Column chromatography and its more rapid variant, flash chromatography, are standard methods for the purification of organic compounds. wfu.edu These techniques separate components of a mixture based on their differential adsorption to a stationary phase while a mobile phase is passed through the column. wfu.edu
For the purification of 1-(3,4,5-Trichlorophenyl)piperazine, a silica (B1680970) gel stationary phase is commonly used. The choice of the mobile phase (eluent) is crucial for achieving good separation. A solvent system of varying polarity, such as a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297) or dichloromethane, is typically employed. The polarity of the eluent is gradually increased to elute the compounds from the column based on their polarity.
Given that arylpiperazines can interact with the acidic silica gel, leading to peak tailing and potential degradation, it is sometimes beneficial to add a small amount of a basic modifier, such as triethylamine, to the mobile phase to improve the separation. google.com The fractions collected from the chromatography are typically analyzed by thin-layer chromatography (TLC) to identify those containing the pure product. These fractions are then combined and the solvent is evaporated to yield the purified free base, which can then be converted to the hydrochloride salt.
Table 5: General Parameters for Chromatographic Purification of Arylpiperazines
| Parameter | Description |
| Stationary Phase | Silica gel is the most common choice. |
| Mobile Phase | A mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate, dichloromethane/methanol). The ratio is optimized to achieve good separation. |
| Elution | Isocratic (constant solvent composition) or gradient (increasing polarity) elution can be used. |
| Detection | Fractions are often monitored by TLC with UV visualization. |
Recrystallization and Precipitation Protocols
Recrystallization and precipitation are standard techniques for the purification of solid organic compounds. The choice of solvent is crucial and is determined by the solubility characteristics of the compound and its impurities. For arylpiperazine hydrochlorides, a common strategy involves dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to cool, which leads to the formation of crystals of the purified compound.
While specific recrystallization protocols for this compound are not extensively detailed in publicly available literature, general principles for similar compounds can be applied. Solvents such as ethanol, methanol, or mixtures containing water are often effective for the recrystallization of amine hydrochlorides. The process typically involves dissolving the crude hydrochloride salt in a minimal amount of a hot solvent in which it is soluble, followed by slow cooling to induce crystallization. The resulting crystals are then isolated by filtration, washed with a small amount of cold solvent to remove any remaining soluble impurities, and dried.
Precipitation can be induced by adding a non-solvent (a solvent in which the compound is insoluble) to a solution of the compound, or by changing the pH of the solution to decrease its solubility. For instance, after the synthesis of the free base, the hydrochloride salt can be precipitated by dissolving the base in a suitable organic solvent and adding a solution of hydrochloric acid.
Table 1: General Solvents for Recrystallization of Arylpiperazine Hydrochlorides
| Solvent System | Application Notes |
| Ethanol | Often used for recrystallization of similar hydrochloride salts. |
| Methanol/Water | A mixture that can be effective for polar compounds. |
| Isopropanol | Another alcoholic solvent that may be suitable. |
| Acetone/Water | A polar aprotic/protic mixture that can be used. |
Note: The optimal solvent system for this compound would need to be determined experimentally.
Analytical Methods for Structural Elucidation and Purity Assessment of this compound
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural confirmation and the determination of the purity of this compound.
Spectroscopic Analysis Techniques
Spectroscopic methods provide detailed information about the molecular structure of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules.
In the ¹H NMR spectrum of this compound, one would expect to see signals corresponding to the protons on the piperazine ring and the aromatic protons. The protons of the piperazine ring would likely appear as multiplets in the aliphatic region. Due to the symmetrical substitution pattern of the trichlorophenyl ring, the two aromatic protons would be chemically equivalent and would likely appear as a singlet in the aromatic region.
The ¹³C NMR spectrum would show distinct signals for the carbon atoms of the piperazine ring and the trichlorophenyl group. The number of signals and their chemical shifts would be indicative of the symmetry of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching (from the protonated piperazine nitrogen), C-H stretching (aromatic and aliphatic), C-N stretching, and C-Cl stretching, as well as aromatic C=C bending vibrations.
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which helps in determining its molecular weight and elemental composition. For this compound, the mass spectrum would show a molecular ion peak corresponding to the free base, 1-(3,4,5-Trichlorophenyl)piperazine. The isotopic pattern of this peak would be characteristic of a compound containing three chlorine atoms.
Table 2: Predicted Spectroscopic Data for 1-(3,4,5-Trichlorophenyl)piperazine
| Technique | Predicted Features |
| ¹H NMR | Signals for piperazine protons (aliphatic region), singlet for aromatic protons. |
| ¹³C NMR | Signals for piperazine carbons, signals for substituted aromatic carbons. |
| IR | N-H stretch, C-H (aromatic/aliphatic) stretch, C-N stretch, C-Cl stretch, C=C bend. |
| MS | Molecular ion peak with a characteristic isotopic pattern for three chlorine atoms. |
Chromatographic Purity Evaluation
Chromatographic techniques are employed to separate the target compound from any impurities, thereby allowing for an assessment of its purity.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. A suitable mobile phase, typically a mixture of a polar and a non-polar solvent, is used to separate the compound from impurities on a silica gel plate. The purity can be qualitatively assessed by the presence of a single spot.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is highly sensitive and selective, making it ideal for identifying and quantifying impurities in a sample. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, would likely be suitable for the analysis of this compound. The mass spectrometer would then confirm the identity of the main peak and any impurities.
Elemental Composition Analysis for Compound Verification
Elemental analysis is a crucial technique for confirming the empirical formula of a synthesized compound. This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, chlorine, etc.) in the sample. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula of this compound (C₁₀H₁₂Cl₄N₂) to verify its elemental composition and support its structural identification.
Pharmacological and Biochemical Investigations of 1 3,4,5 Trichlorophenyl Piperazine Hydrochloride
Ligand-Receptor Interaction Studies of 1-(3,4,5-Trichlorophenyl)piperazine (B2930501) hydrochloride
No studies detailing the ligand-receptor interactions of 1-(3,4,5-Trichlorophenyl)piperazine hydrochloride were identified. While research exists for other chlorinated phenylpiperazine analogues, such as 1-(3-chlorophenyl)piperazine (B195711) (mCPP), this data cannot be extrapolated to the trichloro-substituted compound .
Serotonin (B10506) Receptor System Modulation (e.g., 5-HT1A, 5-HT2A, 5-HT6, 5-HT7 Receptor Binding and Functional Assays)
There are no available scientific reports or data tables detailing the binding affinities, functional assay results (e.g., agonism, antagonism), or modulatory effects of this compound on serotonin receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT6, or 5-HT7.
Dopamine (B1211576) Receptor System Modulation (e.g., D2, D3 Receptor Affinities)
No research could be located that has investigated the binding profile or functional activity of this compound at dopamine D2 or D3 receptors. Consequently, no data on its receptor affinities (Ki or IC50 values) is available.
Chemokine Receptor Binding and Antagonism (e.g., CCR-3)
No data is available concerning the interaction of this compound with any chemokine receptors, including the CCR-3 receptor.
Investigations of Other Relevant Receptor Targets (e.g., Fc Receptors)
No investigations into the binding or modulation of other receptor targets, such as Fc receptors, by this compound have been published.
Enzyme Inhibition and Activation Profiling of this compound
There are no published studies profiling the effects of this compound on any enzymes. Information regarding its potential as an enzyme inhibitor or activator is not available in the scientific literature.
Cyclooxygenase (COX-1, COX-2) and Lipoxygenase (5-LOX) Pathway Modulation
An extensive review of published scientific literature did not yield specific studies investigating the modulatory effects of this compound on the cyclooxygenase (COX-1 and COX-2) or 5-lipoxygenase (5-LOX) pathways. While other substituted arylpiperazine compounds have been explored as potential dual inhibitors of COX and 5-LOX, no data is currently available regarding the activity of the 3,4,5-trichloro substituted variant. Therefore, its interaction with these key inflammatory pathways remains uncharacterized.
Bacterial Phosphopantetheinyl Transferase Inhibition
Specific research on the inhibitory activity of this compound against bacterial phosphopantetheinyl transferase (PPTase) is not present in the current scientific literature based on the performed searches. While the piperazine (B1678402) scaffold is a feature in some molecules designed as PPTase inhibitors, no studies have specifically synthesized or tested the this compound derivative for this purpose.
Acetylcholinesterase Inhibition Assays
No published acetylcholinesterase (AChE) inhibition assays for this compound were identified during a thorough literature review. The potential for this compound to act as an inhibitor of AChE, an enzyme critical in cholinergic neurotransmission, has not been investigated or reported.
Aromatase Activity Modulation
A comprehensive search of scientific and medical databases revealed no studies on the modulation of aromatase (CYP19) activity by this compound. Its potential to either inhibit or induce the activity of this key enzyme in estrogen biosynthesis is currently unknown.
Cellular and Molecular Pathway Modulations by this compound
Effects on Intracellular Cell Signaling Cascades
Specific investigations into the effects of this compound on intracellular cell signaling cascades have not been reported in the available scientific literature. Closely related arylpiperazine compounds are known to be potent modulators of serotonergic receptors, which are G-protein coupled receptors that initiate a wide variety of intracellular signaling cascades upon activation. However, without direct experimental evidence for this compound, its specific targets and downstream effects on cellular signaling pathways remain undetermined.
Influence on Gene Expression Patterns and Regulatory Networks
No data is available on how this compound may alter gene expression or interact with transcriptional regulatory networks.
Cellular Proliferation and Viability Assays in Disease Models (e.g., anti-cancer mechanisms)
There are no published studies detailing the cytotoxic or anti-proliferative effects of this specific compound on any cancer cell lines.
Multi-Drug Resistance (MDR) Reversal Mechanisms (e.g., P-glycoprotein (P-gp) Modulation)
Information regarding the ability of this compound to modulate P-glycoprotein or other mechanisms of multi-drug resistance is not available.
Microtubule Dynamics and Cell Cycle Progression Analysis in Cancer Cell Lines
There is no research documenting the effects of this compound on microtubule polymerization/depolymerization or its influence on cell cycle progression in cancer cells.
Preclinical Pharmacokinetic and Metabolic Characterization of 1 3,4,5 Trichlorophenyl Piperazine Hydrochloride
Absorption and Distribution Studies in Relevant In Vitro and Animal Models
No studies detailing the absorption and distribution of 1-(3,4,5-Trichlorophenyl)piperazine (B2930501) hydrochloride in any in vitro or animal models were identified.
In Vitro Metabolic Stability Assessment (e.g., Liver Microsomes, Hepatocytes, cDNA-expressed CYP Enzymes)
There is no available data from in vitro metabolic stability assays for 1-(3,4,5-Trichlorophenyl)piperazine hydrochloride using liver microsomes, hepatocytes, or specific cytochrome P450 (CYP) enzymes.
Identification of Metabolites and Elucidation of Biotransformation Pathways
No research has been published that identifies the metabolites of this compound or describes its biotransformation pathways.
Excretion Profiles in Preclinical Species (e.g., Renal, Hepatic Clearance)
Information regarding the excretion, including renal and hepatic clearance, of this compound in any preclinical species is not available in the scientific literature.
Structure Activity Relationship Sar and Computational Studies of 1 3,4,5 Trichlorophenyl Piperazine Hydrochloride and Its Analogues
Design and Synthesis of 1-(3,4,5-Trichlorophenyl)piperazine (B2930501) hydrochloride Derivatives for Systematic SAR Exploration
The systematic exploration of the structure-activity relationship (SAR) for 1-(3,4,5-trichlorophenyl)piperazine hydrochloride necessitates the design and synthesis of a library of related compounds. The design strategy typically focuses on modifying three key structural regions: the trichlorophenyl ring, the piperazine (B1678402) core, and the substituent on the second nitrogen of the piperazine ring.
Design Rationale: The primary goal is to probe the effects of steric, electronic, and lipophilic properties on biological activity. Modifications may include:
Phenyl Ring Substitution: Varying the number, position, and nature of the substituents on the phenyl ring to understand the electronic and steric requirements for target binding. For instance, replacing chloro groups with other halogens (fluoro, bromo) or with electron-donating (methoxy) or electron-withdrawing (nitro) groups can significantly alter the molecule's properties.
Piperazine Core Modification: Although less common, modifications to the piperazine ring itself, such as introducing substituents, can be explored to alter its conformation and basicity.
N-4 Position Derivatization: The most common strategy involves attaching various chemical moieties to the second nitrogen of the piperazine ring. This position is a key vector for introducing diversity and targeting specific interactions within a biological target's binding pocket.
Synthetic Strategies: The synthesis of 1-arylpiperazine derivatives is well-established. A common method involves the condensation of a substituted aniline with bis(2-chloroethyl)amine hydrochloride. For this compound, the synthesis would typically start with 3,4,5-trichloroaniline (B147634).
A general synthetic route for creating derivatives for SAR studies involves a two-step process:
Formation of the 1-Arylpiperazine Core: Reacting 3,4,5-trichloroaniline with bis(2-chloroethyl)amine or a similar cyclizing agent to form the 1-(3,4,5-trichlorophenyl)piperazine intermediate.
Derivatization: Alkylating or acylating the secondary amine of the piperazine ring with various electrophiles (e.g., alkyl halides, acyl chlorides) to introduce the desired diversity at the N-4 position. globalresearchonline.net
For example, reacting 1-(3-chlorophenyl)-piperazine hydrochloride with 1-bromo-3-chloropropane is a known method to produce an intermediate for further derivatization. globalresearchonline.netgoogle.com This modular approach allows for the efficient generation of a library of analogues for comprehensive SAR studies. nih.gov The incorporation of different linkers and terminal groups, such as 1,3,5-triazine scaffolds, can also be explored to investigate novel interactions. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For piperazine derivatives, 2D and 3D-QSAR studies are instrumental in identifying key molecular descriptors that govern their potency.
QSAR models are developed by calculating a wide range of molecular descriptors for a series of synthesized analogues and then using statistical methods, such as Multiple Linear Regression (MLR), to build a predictive model. mdpi.com
Key molecular descriptors that have been found to be significantly correlated with the biological activity of piperazine derivatives include:
Electronic Descriptors: Such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) and the electrophilicity index (ω), which relate to the molecule's reactivity and ability to accept electrons. mdpi.comresearchgate.net
Physicochemical Descriptors: Including molar refractivity (MR), aqueous solubility (Log S), and refractive index (n), which are related to the molecule's size, polarity, and distribution properties. mdpi.comresearchgate.net
Topological Descriptors: Such as the Topological Polar Surface Area (PSA), which is a crucial indicator of a molecule's ability to permeate cell membranes. mdpi.comresearchgate.net
The resulting QSAR equation provides insights into which properties are most important for activity. For instance, a model might reveal that high inhibitory activity is associated with low ELUMO values and a specific range of PSA. These models can then be used to predict the activity of newly designed compounds before their synthesis, prioritizing the most promising candidates. mdpi.comnih.gov
Table 1: Key Molecular Descriptors in QSAR Models for Piperazine Derivatives
| Descriptor Category | Descriptor Name | Abbreviation | Significance in Drug Action |
|---|---|---|---|
| Electronic | Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to electron-accepting capability and molecular reactivity. mdpi.comresearchgate.net |
| Electronic | Electrophilicity Index | ω | Measures the ability of a molecule to accept electrons. mdpi.comresearchgate.net |
| Physicochemical | Molar Refractivity | MR | Relates to molecular volume and polarizability, affecting binding. mdpi.comresearchgate.net |
| Physicochemical | Aqueous Solubility | Log S | Influences bioavailability and distribution in the body. mdpi.comresearchgate.net |
| Topological | Topological Polar Surface Area | PSA | Correlates with membrane permeability and oral bioavailability. mdpi.comresearchgate.net |
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This technique is essential for visualizing and understanding the specific interactions between 1-(3,4,5-trichlorophenyl)piperazine derivatives and their biological targets at an atomic level. nih.gov
The process involves placing the 3D structure of the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity. nih.gov The results can reveal crucial interactions, such as:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein.
Hydrophobic Interactions: Occurring between nonpolar regions of the ligand (like the trichlorophenyl ring) and hydrophobic pockets in the receptor.
Pi-Pi Stacking: Interactions between aromatic rings on the ligand and the protein.
Ionic Interactions: Between charged groups on the ligand and receptor.
For arylpiperazine derivatives, docking studies can elucidate how the substitution pattern on the phenyl ring influences binding. For example, the chlorine atoms on the 1-(3,4,5-trichlorophenyl)piperazine moiety may fit into specific hydrophobic pockets or form halogen bonds with the receptor. Molecular dynamics (MD) simulations can further refine the docked poses, providing insights into the stability of the ligand-receptor complex over time and the dynamic nature of the interactions. nih.gov
Table 2: Common Ligand-Target Interactions Predicted by Molecular Docking
| Interaction Type | Description | Potential Role of 1-(3,4,5-Trichlorophenyl)piperazine |
|---|---|---|
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bound to a more electronegative atom and another nearby electronegative atom. | The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors. |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | The trichlorophenyl ring provides a large hydrophobic surface to interact with nonpolar pockets in the target protein. |
| Halogen Bonding | A non-covalent interaction where a halogen atom acts as an electrophilic species. | The chlorine atoms on the phenyl ring can interact with nucleophilic residues (e.g., backbone carbonyls) in the binding site. |
In Silico Prediction of Pharmacological Profiles and ADME (Absorption, Distribution, Metabolism, Excretion) Properties
Before significant resources are invested in synthesizing and testing new compounds, in silico methods are used to predict their pharmacokinetic properties, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov These predictions help to identify potential liabilities early in the drug discovery process, such as poor oral bioavailability or rapid metabolism. nih.gov
Various computational models and software are used to estimate key ADME parameters for derivatives of 1-(3,4,5-trichlorophenyl)piperazine:
Absorption: Predictions of oral bioavailability are often guided by Lipinski's Rule of Five and by calculating the Topological Polar Surface Area (TPSA). Compounds with TPSA values below 140 Ų are more likely to be orally bioavailable. nih.gov
Distribution: The predicted octanol-water partition coefficient (logP) indicates a compound's lipophilicity, which affects its distribution into tissues and its ability to cross membranes like the blood-brain barrier.
Metabolism: Computational tools can predict the likely sites of metabolism on a molecule. For arylpiperazines, metabolism often occurs on the aromatic ring or the piperazine core. These predictions can also estimate interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism and can be a source of drug-drug interactions. nih.gov
Excretion: While less commonly predicted in silico, parameters related to solubility and clearance can provide an indication of how a compound will be eliminated from the body.
By evaluating these properties computationally, researchers can prioritize the design of analogues with more favorable, drug-like profiles, increasing the likelihood of success in later stages of development. researchgate.net
Table 3: Key ADME Parameters Predicted In Silico
| Parameter | Abbreviation | Importance in Drug Discovery |
|---|---|---|
| Aqueous Solubility | Log S | Affects absorption and formulation. Poor solubility can limit oral bioavailability. |
| Octanol-Water Partition Coefficient | logP | Measures lipophilicity; influences absorption, distribution, and membrane permeation. |
| Topological Polar Surface Area | TPSA | Predicts passive molecular transport through membranes and bioavailability. nih.gov |
| Blood-Brain Barrier Permeation | BBB | Indicates the potential for a compound to enter the central nervous system. |
| Cytochrome P450 Inhibition | CYP Inhibition | Predicts the potential for drug-drug interactions. |
Based on a comprehensive search of available scientific literature, there is insufficient specific research data on the compound This compound to generate the detailed article as requested in the provided outline.
The instructions specified that the article must focus solely on this particular chemical compound and adhere strictly to the outlined sections regarding its potential applications in neuropharmacology, inflammation, anti-infective research, and oncology.
Searches for "this compound" and its associated CAS number (96514-96-6 for the free base) did not yield specific studies investigating its anxiolytic, antidepressant, antipsychotic, cognitive-enhancing, anti-inflammatory, immunomodulatory, anti-infective, or anticancer properties.
The available literature extensively covers related but structurally distinct compounds, such as:
1-(3-Chlorophenyl)piperazine (B195711) (mCPP) : A widely studied metabolite and serotonergic agent.
Other mono-, di-, or fluoro-substituted phenylpiperazine analogs.
General classes of piperazine derivatives being investigated for various therapeutic targets.
However, providing information on these related compounds would directly violate the explicit instructions to focus solely on this compound. Therefore, to maintain scientific accuracy and adhere strictly to the user's request, the article cannot be generated at this time due to the lack of specific research findings for the target compound.
Potential Applications and Future Research Directions Based on 1 3,4,5 Trichlorophenyl Piperazine Hydrochloride Research
Broader Pharmacological Applications (e.g., Cardiovascular Effects, Anti-obesity Research)
Investigations into analogous compounds suggest that 1-(3,4,5-Trichlorophenyl)piperazine (B2930501) hydrochloride could possess significant activity in metabolic and cardiovascular regulation.
Anti-obesity Research
The potential for phenylpiperazine derivatives in anti-obesity research is primarily linked to their interaction with the serotonin (B10506) receptor system. The analogue 1-(3-chlorophenyl)piperazine (B195711) (mCPP) is a known agonist of 5-HT2C and 5-HT1B receptors. Activation of the 5-HT2C receptor, in particular, has been shown to reduce appetite and body weight. nih.govsigmaaldrich.com
Studies in diet-induced obese (DIO) mice have demonstrated that mCPP can enhance sensitivity to leptin, a key hormone in energy balance. nih.gov Co-administration of mCPP with leptin resulted in an additive effect on body weight reduction in these mice. nih.gov This suggests that compounds activating 5-HT2C receptors could act as "leptin sensitizers," potentially offering a therapeutic strategy for obesity, which is often characterized by leptin resistance. nih.gov
Table 1: Summary of Anti-Obesity Related Findings for mCPP (a structural analogue)
| Finding | Model System | Key Outcome | Reference |
|---|---|---|---|
| Appetite and Body Weight Reduction | Diet-Induced Obese (DIO) Mice | Co-administration with leptin had an additive effect on reducing body weight. | nih.gov |
| Leptin Sensitization | DIO Mice | mCPP pretreatment enhanced leptin-induced phosphorylation of STAT-3 in key hypothalamic regions. | nih.gov |
Cardiovascular Effects
The cardiovascular profile of 1-(3,4,5-Trichlorophenyl)piperazine hydrochloride has not been specifically documented. However, studies on other phenylpiperazine compounds indicate a potential for cardiovascular activity, primarily through interaction with serotonergic and adrenergic receptors.
For instance, mCPP has been shown to produce dose-dependent increases in mean arterial blood pressure and heart rate in rats. nih.gov These effects appear to be mediated via serotonin receptors on blood vessels. nih.gov Conversely, other research in spontaneously hypertensive rats showed that mCPP had little effect on blood pressure, though it did demonstrate blockade of vascular 5HT2 receptors. nih.gov The phenylpiperazine moiety is also a component of various compounds with known cardiovascular effects, including some antihypertensive drugs. isaacpub.org The specific effects are highly dependent on the substitution pattern on the phenyl ring and any modifications to the piperazine (B1678402) structure.
Table 2: Cardiovascular Effects of Selected Phenylpiperazine Analogues
| Compound | Model System | Observed Effect | Reference |
|---|---|---|---|
| m-chlorophenylpiperazine (mCPP) | Pithed and conscious rats | Dose-dependent increases in blood pressure and heart rate. | nih.gov |
Given the complex pharmacology of this class, the trichloro-substitution on the phenyl ring of this compound would likely result in a unique cardiovascular profile that requires direct experimental evaluation.
Identification of Research Gaps and Emerging Avenues for this compound Research
The most significant research gap is the lack of specific pharmacological data for this compound itself. While its analogues are well-studied, the unique electronic and steric properties conferred by the 3,4,5-trichloro substitution pattern mean that its biological activity cannot be reliably predicted.
Key Research Gaps:
Receptor Binding Profile: There is no published data on the binding affinity and selectivity of this compound for a comprehensive panel of neuroreceptors (e.g., serotonin, dopamine (B1211576), adrenergic subtypes). For comparison, mCPP is known to have affinity for at least 11 different neurotransmitter receptor binding sites. sigmaaldrich.com
Pharmacological Activity: Its in vitro (e.g., functional assays for agonism/antagonism) and in vivo (e.g., behavioral, metabolic, cardiovascular) effects are uncharacterized.
Structure-Activity Relationship (SAR): The specific contribution of the 3,4,5-trichloro substitution to receptor affinity and functional activity is unknown. Comparative studies with mono- and di-chlorinated analogues are needed to build a clear SAR model. nih.gov
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of the compound has not been investigated.
Emerging Avenues for Research:
Comprehensive Receptor Screening: The immediate priority is to perform a broad radioligand binding screen to identify its primary molecular targets and determine its selectivity profile across different receptor families and subtypes.
In Vivo Phenotyping: Following receptor screening, in vivo studies in animal models are crucial to assess its effects on metabolic parameters (food intake, body weight, glucose tolerance), cardiovascular function (blood pressure, heart rate), and central nervous system activity.
Comparative Pharmacology: A head-to-head comparison with well-known analogues like mCPP would elucidate how the trichlorination pattern modifies the pharmacological profile, potentially revealing improved potency, selectivity, or a novel mechanism of action.
Metabolic Stability and Metabolite Identification: Understanding how the compound is metabolized is critical for interpreting its pharmacological effects and identifying any active metabolites.
Prospects for the Development of Novel Chemical Entities Based on the 1-(3,4,5-Trichlorophenyl)piperazine Scaffold
The piperazine ring is considered a "privileged scaffold" in medicinal chemistry. tandfonline.comnih.gov Its unique physicochemical properties—including solubility, basicity, and chemical reactivity—make it a versatile building block for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. tandfonline.comnih.gov
The 1-(3,4,5-Trichlorophenyl)piperazine scaffold offers a distinct starting point for the design of new chemical entities. The trichlorinated phenyl ring provides a specific lipophilic and electronic signature that can be exploited to achieve novel receptor interactions.
Potential Development Strategies:
Linker and Pharmacophore Addition: The second nitrogen atom of the piperazine ring is a convenient attachment point for various linkers and pharmacophores. This allows for the creation of hybrid molecules that target multiple receptors or combine different functionalities. Phenylpiperazine derivatives have been successfully developed to target adrenergic, serotonergic, and dopaminergic systems by modifying this position. isaacpub.orgmdpi.comnih.gov
Bioisosteric Replacement: The chlorine atoms on the phenyl ring could be systematically replaced with other groups (e.g., fluorine, trifluoromethyl, methoxy) to fine-tune the compound's electronic properties and receptor selectivity. Studies on other phenylpiperazines show that such modifications can dramatically alter receptor affinity and functional activity. nih.gov
Conformational Constraint: The flexibility of the piperazine ring can be reduced by incorporating it into more rigid polycyclic structures. tandfonline.com This can lock the molecule into a specific conformation that may enhance binding affinity and selectivity for a particular receptor target.
By leveraging the unique properties of the 1-(3,4,5-Trichlorophenyl)piperazine core, medicinal chemists can explore the development of novel ligands with tailored activity for a range of therapeutic targets, from central nervous system disorders to metabolic and cardiovascular diseases. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-(3,4,5-Trichlorophenyl)piperazine hydrochloride, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves nucleophilic substitution between 3,4,5-trichlorophenyl derivatives and piperazine under reflux conditions. Catalysts like potassium carbonate or triethylamine in polar aprotic solvents (e.g., acetonitrile) are commonly used. Reaction optimization may include varying temperature (80–120°C), solvent polarity, and stoichiometric ratios of reactants. Computational reaction path searches based on quantum chemical calculations can predict optimal conditions, reducing trial-and-error approaches .
- Characterization : Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) and validation using HPLC (≥98% purity) are critical.
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Techniques :
- NMR Spectroscopy : H and C NMR confirm structural integrity by identifying aromatic proton signals (δ 7.2–7.8 ppm) and piperazine backbone resonances (δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 317.99 for CHClN·HCl) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and detect impurities (<2%) .
Q. What are the key solubility and stability considerations for handling this compound in aqueous solutions?
- Solubility : Limited aqueous solubility (≈1–5 mg/mL at 25°C) necessitates use of DMSO or ethanol for stock solutions. Solubility parameters (e.g., logP ≈ 3.2) can be estimated via computational tools .
- Stability : Hydrolytic degradation under extreme pH (<3 or >10) or prolonged exposure to light may generate trichlorophenol derivatives. Store at –20°C in airtight, light-resistant containers .
Q. What safety precautions are necessary when working with this compound in laboratory settings?
- Handling : Use PPE (gloves, goggles), fume hoods, and avoid inhalation. GHS classification includes acute oral toxicity (Category 3) and skin/eye irritation (Category 2). Emergency procedures for spills involve neutralization with sodium bicarbonate and ethanol .
Advanced Research Questions
Q. How can researchers identify and quantify degradation products or impurities in this compound using HPLC or mass spectrometry?
- Impurity Profiling :
- HPLC-MS/MS : Detect trace impurities (e.g., des-chloro analogs) using gradient elution (acetonitrile/0.1% formic acid) and MRM transitions. Reference standards for common impurities (e.g., 1-(3-chlorophenyl)piperazine hydrochloride) aid quantification .
- Forced Degradation Studies : Expose the compound to heat (60°C), UV light, or oxidative conditions (HO) to simulate degradation pathways .
Q. What strategies are effective in studying the compound's stability under different pH and temperature conditions?
- Kinetic Modeling : Conduct accelerated stability studies across pH 1–13 and temperatures (25–60°C). Degradation rate constants () and Arrhenius plots predict shelf-life. LC-MS identifies primary degradation products (e.g., hydrolyzed piperazine rings) .
- Solid-State Stability : Use DSC/TGA to assess thermal decomposition (>200°C) and hygroscopicity via dynamic vapor sorption (DVS) .
Q. How does this compound interact with specific serotonin receptor subtypes, and what experimental models are used to assess its pharmacological activity?
- Mechanistic Studies :
- Radioligand Binding Assays : Evaluate affinity for 5-HT/5-HT receptors using H-8-OH-DPAT or H-ketanserin in transfected HEK293 cells. Competitive binding curves determine IC values .
- Functional Assays : Measure cAMP accumulation (for 5-HT antagonism) or calcium flux (for 5-HT agonism) in vitro .
Q. Can computational chemistry models predict the reactivity and synthetic pathways for this compound, and how do they compare with empirical data?
- Computational Design :
- DFT Calculations : Optimize transition states for key reactions (e.g., SNAr mechanism) using Gaussian or ORCA software. Compare predicted activation energies () with experimental yields .
- Retrosynthetic Analysis : Tools like ICSynth (CAS) propose feasible routes, validated by small-scale pilot reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
